molecular formula C18H38N2O4 B1453491 (3R,4R)-1-(12-aminododecyl)-2-(hydroxymethyl)piperidine-3,4,5-triol CAS No. 885484-41-3

(3R,4R)-1-(12-aminododecyl)-2-(hydroxymethyl)piperidine-3,4,5-triol

Cat. No. B1453491
CAS RN: 885484-41-3
M. Wt: 346.5 g/mol
InChI Key: XUKDCKJRAWVROB-OPQOLIRYSA-N
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Description

(3R,4R)-1-(12-aminododecyl)-2-(hydroxymethyl)piperidine-3,4,5-triol, hereafter referred to as “triol”, is an organic compound composed of a piperidine ring with three hydroxyl groups and one amine group. This compound has been studied for its potential applications in the scientific research field due to its unique structure and properties.

Scientific Research Applications

Synthesis and Chemical Properties

This compound is related to a class of compounds known for their versatile applications in the synthesis of complex molecules. Research has shown that homochiral piperidines with a quaternary carbon branch at the C-2 position of the piperidine ring can be synthesized from carbohydrate lactones. These methodologies provide access to branched iminosugars and related compounds. For instance, a study by Simone et al. (2012) demonstrated the efficient synthesis of trihydroxypiperidine and trihydroxynipecotic acid derivatives from D-ribose, highlighting the compound's significance in synthetic chemistry (Simone, Soengas, Jenkinson, Evinson, Nash, & Fleet, 2012).

Biological Activity

Compounds structurally related to "(3R,4R)-1-(12-aminododecyl)-2-(hydroxymethyl)piperidine-3,4,5-triol" have been investigated for their biological activities, including glycosidase inhibition and immunomodulatory effects. For instance, Markad et al. (2014) reported on the synthesis and biological evaluation of γ-hydroxyethyl substituted piperidine iminosugars and their N-alkyl derivatives, starting from D-glucose. These compounds showed selective inhibition against glycosidase enzymes and demonstrated immunomodulatory activity, suggesting potential applications in treating diseases related to enzyme dysfunction and immune response (Markad, Sonawane, Ghosh, Chopade, Kumbhar, Louat, Herman, Waer, Herdewijn, & Dhavale, 2014).

Spectroscopic Characterization

The structural and spectroscopic characterization of related compounds provides insights into their chemical behavior and potential applications. Paulraj and Muthu (2013) conducted a detailed study on the spectroscopic properties (FTIR, FT-Raman, UV-Vis) and potential energy surface of a hydroxymethyl piperidine triol, contributing to the understanding of such compounds' physical and chemical properties (Paulraj & Muthu, 2013).

properties

IUPAC Name

(3R,4R)-1-(12-aminododecyl)-2-(hydroxymethyl)piperidine-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38N2O4/c19-11-9-7-5-3-1-2-4-6-8-10-12-20-13-16(22)18(24)17(23)15(20)14-21/h15-18,21-24H,1-14,19H2/t15?,16?,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKDCKJRAWVROB-OPQOLIRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(N1CCCCCCCCCCCCN)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C([C@H]([C@@H](C(N1CCCCCCCCCCCCN)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675579
Record name (3R,4R)-1-(12-Aminododecyl)-2-(hydroxymethyl)piperidine-3,4,5-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885484-41-3
Record name (3R,4R)-1-(12-Aminododecyl)-2-(hydroxymethyl)piperidine-3,4,5-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R)-1-(12-aminododecyl)-2-(hydroxymethyl)piperidine-3,4,5-triol
Reactant of Route 2
(3R,4R)-1-(12-aminododecyl)-2-(hydroxymethyl)piperidine-3,4,5-triol
Reactant of Route 3
(3R,4R)-1-(12-aminododecyl)-2-(hydroxymethyl)piperidine-3,4,5-triol
Reactant of Route 4
(3R,4R)-1-(12-aminododecyl)-2-(hydroxymethyl)piperidine-3,4,5-triol
Reactant of Route 5
(3R,4R)-1-(12-aminododecyl)-2-(hydroxymethyl)piperidine-3,4,5-triol
Reactant of Route 6
(3R,4R)-1-(12-aminododecyl)-2-(hydroxymethyl)piperidine-3,4,5-triol

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